molecular formula C24H27ClFNO4 B12096790 Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate

Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate

Cat. No.: B12096790
M. Wt: 447.9 g/mol
InChI Key: WMURCVNNVHRGLI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is unique due to its combination of a benzodioxole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C24H27ClFNO4

Molecular Weight

447.9 g/mol

IUPAC Name

tert-butyl 4-[2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3

InChI Key

WMURCVNNVHRGLI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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